2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O4/c1-29-13-8-3-10(9-14(13)30-2)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)12-6-4-11(21)5-7-12/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCICRJWVWTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding interactions and conformational changes provide insights into its effects at the molecular level.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide stands out due to its unique combination of substituents and structural features. Similar compounds include:
- 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one
- 2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene These compounds share some structural similarities but differ in their core structures and substituent positions, leading to variations in their chemical properties and potential applications.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative belonging to the purine family. Its structure suggests potential biological activities that could be relevant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Chemical Structure and Properties
- Molecular Formula : C23H24FN5O4
- Molecular Weight : 425.5 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc1cc(OC)c(C(CC(N2C3)=O)C(C#N)=C2SCN3c(cccc2)c2F)cc1
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties, particularly its anti-cancer and anti-inflammatory activities.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits cytotoxic effects on various cancer cell lines. It appears to induce apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Studies have shown that it can inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms.
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Case Studies :
- In vitro studies on human breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability (up to 70% at certain concentrations) compared to controls.
- Animal models have indicated that administration of the compound led to tumor size reduction in xenograft models of lung cancer.
Anti-inflammatory Activity
-
Mechanism of Action :
- The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in modulating immune responses.
- It may also affect signaling pathways related to NF-kB activation, which is crucial in inflammatory processes.
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Research Findings :
- In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly decreased markers of inflammation and tissue damage.
- Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to untreated controls.
Data Table: Biological Activity Summary
| Activity Type | Mechanism of Action | Model Used | Effect Observed |
|---|---|---|---|
| Anticancer | Induces apoptosis via mitochondrial pathways | Human breast cancer cells | Up to 70% reduction in viability |
| Inhibits DNA synthesis | Xenograft lung cancer models | Tumor size reduction | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | LPS-induced inflammation in mice | Decreased inflammation markers |
| Affects NF-kB signaling | Histological analysis | Reduced inflammatory cell infiltration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
